molecular formula C10H7N3O3 B12527893 5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one CAS No. 141945-42-8

5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one

Cat. No.: B12527893
CAS No.: 141945-42-8
M. Wt: 217.18 g/mol
InChI Key: PWURDIDMPKBPSL-UHFFFAOYSA-N
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Description

5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a quinoline ring fused with an oxadiazole ring. The presence of the oxadiazole ring imparts significant chemical stability and biological activity to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one typically involves the reaction of 3-nitramino-4-phenylfurazan with electrophilic agents. The reaction conditions often include the use of phosphorus anhydride or oleum, which facilitate the formation of the oxadiazole ring . Additionally, the O-methyl derivative of 3-nitramino-4-phenylfurazan can be used in the presence of acids such as sulfuric acid, methanesulfonic acid, trifluoroacetic acid, and boron trifluoride etherate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include quinoline derivatives, amine derivatives, and substituted oxadiazole compounds.

Scientific Research Applications

5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells . Additionally, the oxadiazole ring can interact with DNA and proteins, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one is unique due to its fused quinoline and oxadiazole rings, which impart enhanced chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

141945-42-8

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

5-methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one

InChI

InChI=1S/C10H7N3O3/c1-12-7-5-3-2-4-6(7)8-9(10(12)14)13(15)16-11-8/h2-5H,1H3

InChI Key

PWURDIDMPKBPSL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=NO[N+](=C3C1=O)[O-]

Origin of Product

United States

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